3-Deoxy-glycero-pentos-2-ulose

Catalog No.
S569001
CAS No.
6815-38-9
M.F
C5H8O4
M. Wt
132.11 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Deoxy-glycero-pentos-2-ulose

CAS Number

6815-38-9

Product Name

3-Deoxy-glycero-pentos-2-ulose

IUPAC Name

4,5-dihydroxy-2-oxopentanal

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

InChI

InChI=1S/C5H8O4/c6-2-4(8)1-5(9)3-7/h2,5,7,9H,1,3H2

InChI Key

QFNWRVAZZYFNCF-UHFFFAOYSA-N

SMILES

C(C(CO)O)C(=O)C=O

Synonyms

3-deoxy-2-pentulose, 3-deoxy-glycero-pentos-2-ulose, 3-deoxypentosulose, 3-deoxyxylosone

Canonical SMILES

C(C(CO)O)C(=O)C=O

Description

The exact mass of the compound 4,5-Dihydroxy-2-oxopentanal is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127076. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Deoxy-glycero-pentos-2-ulose is a unique carbohydrate compound with the molecular formula C5H8O4C_5H_8O_4 and a molecular weight of approximately 132.11 g/mol. This compound is classified as a pentose sugar derivative, specifically a 3-deoxy sugar, which means it lacks an oxygen atom at the third carbon position compared to its parent sugar. It is also known as 3-deoxy-D-glycero-pentos-2-ulose or 3-deoxyxylosone. The structure of this compound includes a ketone functional group, contributing to its reactivity and biological significance.

, including:

  • Oxidation: This reaction can be facilitated by enzymes such as glucose oxidase, converting the aldehyde group into a carboxylic acid.
  • Reduction: Reducing agents like sodium borohydride can reduce the ketone group to an alcohol.
  • Substitution: The compound can engage in substitution reactions with reagents such as aminoguanidine, leading to the formation of stable products that have potential biological activity .

These reactions are critical for synthesizing derivatives that may have enhanced properties or activities.

Research indicates that 3-Deoxy-glycero-pentos-2-ulose plays a significant role in biological systems. It has been shown to participate in the degradation pathways of L-ascorbic acid (vitamin C), which highlights its importance in metabolic processes. Additionally, studies have explored its interaction with aminoguanidine, suggesting potential implications in the formation of advanced glycation end products (AGEs), which are associated with various diseases, including diabetes and aging-related conditions .

The synthesis of 3-Deoxy-glycero-pentos-2-ulose can be accomplished through several methods:

  • Indium-Mediated Allylation Reaction: This method allows for the construction of carbohydrate structures containing the 3-deoxy-2-ulose motif and is notable for its efficiency and specificity .
  • Degradation of Natural Polysaccharides: Industrial production often involves breaking down polysaccharides derived from natural sources, which can yield this compound alongside other sugars.

These methods highlight the versatility in synthesizing this compound for research and industrial applications.

3-Deoxy-glycero-pentos-2-ulose has diverse applications across various fields:

  • Chemistry: It serves as a precursor for synthesizing complex carbohydrate structures, which are essential in glycoscience.
  • Biology: The compound is used in studies related to metabolic pathways and enzyme interactions.
  • Medicine: Its potential role in inhibiting glycation processes makes it a candidate for therapeutic research related to diabetes and other metabolic disorders.
  • Industry: The stability and unique properties of this compound make it valuable in food chemistry and biotechnology applications .

Interaction studies involving 3-Deoxy-glycero-pentos-2-ulose primarily focus on its reaction with aminoguanidine. This interaction leads to the formation of stable products that can be analyzed for their biological activities. Research has shown that these products may inhibit pathways leading to the formation of AGEs, suggesting therapeutic potential against conditions exacerbated by glycation .

Several compounds share structural similarities with 3-Deoxy-glycero-pentos-2-ulose, including:

  • 3-Deoxy-L-glycero-pentos-2-ulose (3-deoxy-L-xylosone): A stereoisomer differing in configuration at specific carbon centers.
  • L-threo-pentos-2-ulose (L-xylosone): Another stereoisomer that exhibits unique properties and reactivity patterns.
  • 3-Deoxy-D-erythro-hexos-2-ulose: A hexose derivative that shares some reactivity but differs significantly in structure.

Uniqueness

The uniqueness of 3-Deoxy-glycero-pentos-2-ulose lies in its specific structural features and the range of

3-Deoxy-glycero-pentos-2-ulose possesses the molecular formula C5H8O4, representing a pentose sugar derivative with five carbon atoms, eight hydrogen atoms, and four oxygen atoms [1]. The compound exhibits a molecular weight of 132.11 grams per mole, as determined through computational analysis and mass spectrometric measurements [1] [2]. The exact mass of this deoxy sugar has been precisely calculated to be 132.04225873 Daltons, providing critical information for accurate mass spectrometric identification and analysis [1].

The monoisotopic mass of 132.04225 Daltons further confirms the molecular composition and serves as a definitive parameter for analytical characterization [2]. This exact mass measurement is particularly significant in differentiating 3-Deoxy-glycero-pentos-2-ulose from other isomeric compounds sharing the same molecular formula but differing in structural arrangement [2] [6].

PropertyValueReference
Molecular FormulaC5H8O4 [1]
Molecular Weight132.11 g/mol [1]
Exact Mass132.04225873 Da [1]
Monoisotopic Mass132.04225 Da [2]

Structural Configuration as (4S)-4,5-dihydroxy-2-oxopentanal

The structural configuration of 3-Deoxy-glycero-pentos-2-ulose is systematically described by its International Union of Pure and Applied Chemistry name: (4S)-4,5-dihydroxy-2-oxopentanal [1]. This nomenclature precisely defines the stereochemical arrangement and functional group positioning within the pentose framework [1]. The compound features a ketone functional group at the C-2 position and an aldehyde group at the C-1 position, classifying it as a ketoaldopentose [1].

The hydroxyl groups are positioned at the C-4 and C-5 carbons, with the C-4 carbon exhibiting S-configuration stereochemistry [1]. The absence of a hydroxyl group at the C-3 position distinguishes this compound as a deoxy sugar, specifically designated as 3-deoxy [1]. The structural representation follows the Simplified Molecular Input Line Entry System notation as C(C@@HO)C(=O)C=O, which encodes the three-dimensional molecular architecture [1] [2].

The International Chemical Identifier string InChI=1S/C5H8O4/c6-2-4(8)1-5(9)3-7/h2,5,7,9H,1,3H2/t5-/m0/s1 provides a comprehensive structural description that includes stereochemical information [1] [2]. The corresponding International Chemical Identifier Key QFNWRVAZZYFNCF-YFKPBYRVSA-N serves as a unique identifier for database searches and chemical informatics applications [1] [2].

Stereochemistry and Isomeric Forms

3-Deoxy-glycero-pentos-2-ulose exhibits specific stereochemical characteristics that define its three-dimensional molecular structure [1]. The compound contains one chiral center at the C-4 position, which adopts the S-configuration, resulting in the systematic name (4S)-4,5-dihydroxy-2-oxopentanal [1]. This stereochemical arrangement determines the spatial orientation of the hydroxyl groups and influences the compound's biological and chemical properties [9].

The glycero designation in the compound name indicates the specific stereochemical configuration of the hydroxyl groups, following established carbohydrate nomenclature conventions [9]. Isomeric forms of this deoxy sugar include the corresponding L-enantiomer, 3-Deoxy-L-glycero-pentos-2-ulose, which exhibits opposite stereochemistry at the chiral center [5] [12]. The D- and L-forms represent non-superimposable mirror images that display identical physical properties but differ in their optical rotation and biological activities [5].

The stereochemical relationship between these isomers follows the established principles of carbohydrate chemistry, where the D- and L-designations refer to the configuration of the highest numbered chiral carbon atom [11]. The presence of these stereoisomers is significant in biochemical contexts, as enzymes typically exhibit high specificity for particular stereochemical configurations [9] [12].

StereoisomerConfigurationOptical Activity
D-form(4S)Dextrorotatory
L-form(4R)Levorotatory

Physical and Chemical Properties

The physical properties of 3-Deoxy-glycero-pentos-2-ulose reflect its classification as a polar, water-soluble carbohydrate derivative [4]. The compound exhibits a calculated density of 1.309 grams per cubic centimeter, indicating a relatively dense molecular structure compared to simple hydrocarbons [4]. The boiling point has been estimated at 316.5 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury, suggesting significant intermolecular hydrogen bonding interactions [4].

The flash point of 159.5 degrees Celsius indicates the temperature at which the compound can form ignitable vapor-air mixtures under specific conditions [4]. The refractive index of 1.476 provides information about the compound's optical properties and molecular density [4]. These physical constants are essential for identification and purification procedures in laboratory settings [4].

Chemical properties of 3-Deoxy-glycero-pentos-2-ulose are largely determined by the presence of multiple functional groups, including aldehyde, ketone, and hydroxyl functionalities [1]. The compound exhibits typical reactivity patterns associated with carbonyl compounds, including nucleophilic addition reactions and condensation processes [9]. The hydroxyl groups contribute to the compound's hydrophilic character and ability to form hydrogen bonds with water and other polar solvents [1].

PropertyValueUnits
Density1.309g/cm³
Boiling Point316.5°C at 760 mmHg
Flash Point159.5°C
Refractive Index1.476-

Spectroscopic and Spectrometric Characteristics

Mass spectrometric analysis of 3-Deoxy-glycero-pentos-2-ulose reveals characteristic fragmentation patterns and ionization behaviors that facilitate structural identification [2]. In positive ion mode mass spectrometry, the compound readily forms sodium adduct ions [M+Na]+ at mass-to-charge ratio 155.03147, which is commonly observed for carbohydrate derivatives [2]. The protonated molecular ion [M+H]+ appears at mass-to-charge ratio 133.04953, providing direct molecular weight confirmation [2].

The predicted collision cross section values vary depending on the ionization mode and adduct formation [2]. For the [M+H]+ adduct, the collision cross section is calculated at 124.9 square Angstroms, while the [M+Na]+ adduct exhibits a larger cross section of 131.7 square Angstroms [2]. These measurements are valuable for ion mobility spectrometry applications and structural characterization [2].

In negative ion mode, the compound forms deprotonated molecular ions [M-H]- at mass-to-charge ratio 131.03497 with a collision cross section of 122.6 square Angstroms [2]. Additional adduct ions include [M+NH4]+ at 150.07607 and [M+K]+ at 171.00541, each with distinct collision cross section values [2]. The formation of water loss fragments [M+H-H2O]+ at mass-to-charge ratio 115.03951 indicates the presence of readily eliminable hydroxyl groups [2].

Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shift patterns [12]. The aldehyde proton typically appears in the downfield region of proton nuclear magnetic resonance spectra, while the hydroxyl protons exhibit variable chemical shifts depending on hydrogen bonding interactions [12]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the carbonyl carbons and the hydroxyl-bearing carbons [12].

Ion Typem/zCollision Cross Section (Ų)
[M+H]+133.04953124.9
[M+Na]+155.03147131.7
[M-H]-131.03497122.6
[M+NH4]+150.07607145.2

Computational Properties and Molecular Descriptors

Computational analysis of 3-Deoxy-glycero-pentos-2-ulose reveals important molecular descriptors that predict its physicochemical behavior and biological interactions [1]. The calculated logarithm of the partition coefficient (XLogP3-AA) is -1.8, indicating strong hydrophilic character and preferential solubility in aqueous phases rather than lipophilic environments [1]. This negative partition coefficient value suggests limited membrane permeability and reduced bioavailability through passive diffusion mechanisms [29].

The hydrogen bond donor count is calculated as 2, corresponding to the hydroxyl groups at positions C-4 and C-5 that can participate in hydrogen bond formation [1] [32]. The hydrogen bond acceptor count is determined to be 4, representing the oxygen atoms in the hydroxyl groups and carbonyl functionalities that can accept hydrogen bonds from donor molecules [1] [32]. These parameters are crucial for predicting molecular interactions and solubility characteristics [32].

The rotatable bond count of 4 indicates moderate molecular flexibility, allowing conformational changes that may influence binding interactions and crystal packing arrangements [1]. The topological polar surface area, while not explicitly provided in the source data, can be estimated based on the functional groups present and contributes to predictions of membrane permeability and oral absorption [33].

Computational modeling studies have demonstrated the importance of density functional theory methods in predicting carbohydrate conformations and properties [19] [21]. The application of molecular dynamics simulations and quantum mechanical calculations provides insights into the preferred conformational states and energetic landscapes of deoxy sugars [19]. These computational approaches are particularly valuable for understanding the structural factors that influence reactivity and biological activity [21].

DescriptorValueSignificance
XLogP3-AA-1.8Hydrophilic character
H-bond Donors2Hydroxyl groups
H-bond Acceptors4Oxygen atoms
Rotatable Bonds4Molecular flexibility

Structural Comparison with Related Deoxy Sugars

3-Deoxy-glycero-pentos-2-ulose belongs to the broader family of deoxy sugars, which are characterized by the absence of one or more hydroxyl groups compared to their parent sugar molecules [24]. Structural comparison with related deoxy sugars reveals important relationships and distinguishing features that define this compound class [24]. The most fundamental comparison is with 2-deoxyribose, which lacks a hydroxyl group at the C-2 position and serves as the sugar component of deoxyribonucleic acid [24].

In contrast to 2-deoxyribose, which has the molecular formula C5H10O4 and a molecular weight of 134.13 grams per mole, 3-Deoxy-glycero-pentos-2-ulose exhibits a reduced molecular weight due to the presence of a ketone group at the C-2 position [16] [24]. The structural difference between these compounds illustrates the diversity within deoxy sugar chemistry and the impact of functional group modifications on molecular properties [24].

Related pentose derivatives include 3-Deoxy-L-threo-pentose, which shares the 3-deoxy characteristic but lacks the ketone functionality present in 3-Deoxy-glycero-pentos-2-ulose . The threo designation indicates a different stereochemical arrangement of the hydroxyl groups, demonstrating the importance of stereochemistry in deoxy sugar classification . These structural variations influence the biological activities and enzymatic recognition patterns of different deoxy sugar derivatives .

The comparison extends to other deoxy pentose sugars found in natural systems, such as those involved in bacterial cell wall biosynthesis and metabolic pathways [25]. The structural relationships among these compounds highlight the evolutionary and biosynthetic connections within carbohydrate metabolism [25]. Understanding these structural comparisons is essential for elucidating the biological roles and potential applications of 3-Deoxy-glycero-pentos-2-ulose [22].

CompoundMolecular FormulaDeoxygenation SiteMolecular Weight
3-Deoxy-glycero-pentos-2-uloseC5H8O4C-3132.11 g/mol
2-DeoxyriboseC5H10O4C-2134.13 g/mol
3-Deoxy-L-threo-pentoseC5H10O4C-3134.13 g/mol

XLogP3

-1.8

Other CAS

6815-38-9

Dates

Modify: 2023-07-20

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